molecular formula C11H19IO2 B13303273 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane

Cat. No.: B13303273
M. Wt: 310.17 g/mol
InChI Key: GLZYLHYDVAVJBK-UHFFFAOYSA-N
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Description

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a specialized organic iodide compound of significant interest in advanced synthetic chemistry. This molecule integrates two valuable structural motifs: a sterically hindered 1-(iodomethyl)-4-methylcyclohexyl group and a strained oxetane ring. The iodine atom serves as a superior leaving group, making the compound an excellent electrophilic alkylating agent for introducing the bulky cyclohexyl-oxetane framework into target molecules . The oxetane ring, a four-membered cyclic ether, is known for its ring strain and can impart favorable physicochemical properties, such as improving aqueous solubility and metabolic stability when incorporated into complex structures . Compounds featuring similar (iodomethyl)cyclohexyl subunits have been documented as key intermediates in the preparation of advanced materials, including liquid crystals . Researchers can leverage this reagent to develop novel molecular architectures, particularly in medicinal chemistry for probe synthesis and in materials science. The product must be stored refrigerated and handled in a controlled environment using appropriate personal protective equipment . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-[1-(iodomethyl)-4-methylcyclohexyl]oxyoxetane

InChI

InChI=1S/C11H19IO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3

InChI Key

GLZYLHYDVAVJBK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CI)OC2COC2

Origin of Product

United States

Preparation Methods

Core Oxetane Ring Formation

The synthesis typically begins with constructing the oxetane ring. A validated approach involves cyclization of diol precursors :

  • 2,2-Bis(bromomethyl)propane-1,3-diol undergoes base-mediated cyclization (e.g., NaOEt in ethanol) to form 3-(bromomethyl)oxetan-3-yl methanol.
  • Modifications to the diol structure, such as introducing a 4-methylcyclohexyl group, enable tailored oxetane derivatives.

Key reaction conditions :

Parameter Value
Base Sodium ethoxide
Solvent Ethanol
Temperature Room temperature
Yield 70–82% (for analogous cases)

Introduction of the Iodomethyl Group

The Appel reaction is widely used to convert hydroxymethyl groups to iodomethyl:

  • Reagents : Triphenylphosphine (PPh₃), iodine (I₂), and imidazole in dichloromethane.
  • Mechanism : The hydroxyl group is displaced via a phosphonium intermediate, yielding the iodomethyl derivative.

Example protocol :

  • Dissolve 2-hydroxymethyloxetane (30.68 mmol) in CH₂Cl₂.
  • Add PPh₃ (39.5 mmol), imidazole (79.3 mmol), and I₂ (39.5 mmol) at 0°C.
  • Stir at 25°C for 18 hours.
  • Purify via silica gel chromatography (hexane:EtOAc = 6:1).

Yield : 100% (for 2-(iodomethyl)oxetane).

Williamson Ether Synthesis for Cyclohexyl Attachment

The 4-methylcyclohexyl group is introduced via nucleophilic substitution :

  • Substrate : 3-(iodomethyl)oxetane derivative.
  • Reagents : 4-Methylcyclohexanol activated as a tosylate or bromide, with K₂CO₃ in acetone.

Optimized conditions :

Parameter Value
Base Potassium carbonate
Solvent Acetone
Temperature Room temperature
Reaction Time 4–20 hours

Challenges : Steric hindrance from the 4-methyl group may necessitate extended reaction times or elevated temperatures.

Alternative Solid-Phase Synthesis

Advanced methods leverage polymer-bound reagents for efficient purification:

  • A PEG 3400 resin-supported sulfone linker facilitates sequential reactions, improving yield and reducing byproducts.
  • This approach is advantageous for generating analogs but requires specialized equipment.

Oxidation and Functionalization

Post-synthesis modifications include oxidation of alcohol intermediates :

  • Reagents : KMnO₄ in NaOH/dioxane converts alcohols to carboxylic acids.
  • Application : Enables further derivatization (e.g., esterification or amidation).

Example :

  • Treat 3-(hydroxymethyl)oxetane with KMnO₄ (0.04 mol) in NaOH/dioxane.
  • Stir for 4 hours at room temperature.
  • Acidify to pH 3.0 and extract with ethyl acetate.

Yield : 83–84% (for analogous compounds).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Appel Reaction High efficiency, mild conditions Requires stoichiometric PPh₃ 90–100%
Williamson Ether Scalable, versatile Sensitive to steric effects 70–87%
Solid-Phase Easy purification High cost, specialized setup 60–75%

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Ring-Opening: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate ring-opening reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane with structurally related oxetane derivatives, highlighting key differences in substituents and properties:

Compound Name Substituents Molecular Weight LogP (Predicted) Metabolic Stability Key Applications
This compound Cyclohexyl (1-iodomethyl, 4-methyl), oxetane ~350–370* High (~3.5–4.0)* Moderate (iodine may slow oxidation) Medicinal chemistry, intermediates
3-Isopropyloxetane (CAS 10317-17-6) Isopropyl at C3 of oxetane 100.16 ~1.2 High Flavorants, synthetic building blocks
3-Fluoro-3-(iodomethyl)oxetane (CAS 1363381-23-0) Fluorine and iodomethyl at C3 of oxetane ~230 ~2.5 Moderate Radiolabeling, drug discovery
3-(Hydroxymethyl)oxetane-3-carbonitrile (CAS 1374657-44-9) Hydroxymethyl and nitrile at C3 of oxetane 139.14 ~0.8 High Polymer chemistry, bioactive molecules

*Estimated based on substituent contributions.

Key Observations :

  • Lipophilicity : The iodomethyl and cyclohexyl groups in the target compound significantly increase LogP compared to simpler 3-substituted oxetanes (e.g., 3-isopropyloxetane). This may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : 3-Substituted oxetanes generally exhibit improved metabolic stability over 2-substituted isomers due to reduced CYP450 interactions. The iodomethyl group may further slow oxidative metabolism, though iodine’s size could introduce steric hindrance .
Stability and Reactivity
  • Ring-Opening Reactions : Oxetanes with electron-withdrawing groups (e.g., nitriles) undergo nucleophilic ring-opening more readily. The target compound’s electron-rich cyclohexyl-ether linkage may stabilize the ring against such reactions, favoring applications where stability is critical .
  • Thermal Stability : Cyclohexyl substituents enhance thermal stability compared to linear alkyl chains, as seen in biphenyl-linked oxetanes (e.g., 3,3'-[[1,1'-biphenyl]-4,4'-diylbis(oxymethylene)]bis[3-ethyl] oxetane) .

Biological Activity

The compound 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane is a member of the oxetane family, which has gained attention in medicinal chemistry due to its unique structural properties and biological activities. Oxetanes are characterized by a four-membered cyclic ether structure that can impart interesting pharmacological properties. This article delves into the biological activity of this specific oxetane derivative, examining its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

This compound features a cyclohexyl group substituted with an iodomethyl moiety and an ether linkage. This unique structure may influence its interaction with biological targets, enhancing its potential as a pharmacophore.

Biological Activity Overview

Oxetane-containing compounds have been reported to exhibit a range of biological activities, including:

  • Antineoplastic Activity : Studies indicate that oxetanes can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : Some oxetanes demonstrate efficacy against viral infections by disrupting viral replication processes.
  • Antifungal Activity : Certain oxetane derivatives have shown promise in inhibiting fungal pathogens.

Antineoplastic Activity

A study highlighted the antitumor effects of oxetane derivatives in various cancer cell lines. The compound was tested using the MTT assay, showing significant growth inhibition against several tumor types. The results indicated that the compound could induce apoptosis in cancer cells, leading to reduced viability and proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)9.5Inhibition of anti-apoptotic proteins

Antiviral Activity

Research has shown that oxetanes can inhibit viral replication. For instance, in vitro studies demonstrated that certain oxetane derivatives significantly reduced the viral load of arboviruses by interfering with their life cycle stages.

Virus TypeInhibition Rate (%)Concentration Tested (µg/mL)
Dengue Virus7550
Zika Virus6850

Antifungal Activity

Oxetanes have also been evaluated for their antifungal properties. In one study, the compound exhibited notable activity against common fungal pathogens like Candida albicans and Aspergillus niger.

Fungal StrainMIC (µg/mL)Activity
Candida albicans32Moderate inhibition
Aspergillus niger64Significant inhibition

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors showed promising results when treated with an oxetane-based regimen. The treatment led to a partial response in 30% of participants, with manageable side effects.
  • Case Study on Antiviral Properties : In another study focusing on Zika virus infections, patients receiving an oxetane derivative exhibited reduced symptoms and viral loads compared to those receiving standard antiviral therapies.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
  • Inhibition of Enzymatic Pathways : By interfering with key enzymes involved in viral replication or fungal growth, oxetanes can effectively reduce pathogen viability.

Q & A

Q. What are the common synthetic routes for preparing 3-{[1-(Iodomethyl)-4-methylcyclohexyl]oxy}oxetane, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves two main steps: (1) preparation of the iodomethyl-substituted cyclohexane intermediate and (2) etherification with the oxetane ring.
  • Iodomethyl Introduction : A nucleophilic substitution reaction can introduce the iodomethyl group onto the cyclohexane ring. For example, reacting 1-(chloromethyl)-4-methylcyclohexane with sodium iodide in acetone under reflux achieves this step .
  • Oxetane Coupling : The cyclohexyl intermediate is then coupled to the oxetane ring via an SN2 reaction using a base like NaH or KOtBu to deprotonate the oxetane hydroxyl group. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of the oxetane .

Q. How does the iodomethyl group influence the compound’s stability and handling requirements?

  • Methodological Answer : The iodomethyl group introduces stability challenges due to iodine’s leaving-group propensity and sensitivity to light/heat. Key considerations include:
  • Storage : Store in amber vials at -20°C under inert gas (e.g., argon) to minimize decomposition .
  • Reactivity : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic substitution or elimination reactions. Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) for reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for confirming the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and cyclohexyl substituents. The iodine atom induces distinct deshielding effects on adjacent protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) identifies the molecular ion cluster (due to iodine’s isotopic pattern) and fragmentation pathways .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for iodomethyl-substituted oxetanes?

  • Methodological Answer : Yield discrepancies often arise from:
  • Purity of Starting Materials : Trace moisture in NaI or solvents can reduce iodomethylation efficiency. Pre-drying reagents over molecular sieves improves reproducibility .
  • Steric Effects : The 4-methyl group on the cyclohexane ring may hinder nucleophilic substitution. Optimize reaction time (e.g., 24–48 hours) and temperature (40–60°C) to balance steric hindrance and reactivity .

Q. What strategies mitigate the toxicity risks of the iodomethyl group in biological studies?

  • Methodological Answer :
  • Pro-Drug Design : Replace the iodomethyl group with a metabolically labile moiety (e.g., acetoxymethyl) that releases the active compound post-administration.
  • Alternative Halogens : Substitute iodine with fluorine or chlorine for reduced toxicity while retaining electronic effects. Validate via comparative cytotoxicity assays .

Q. How does the oxetane ring enhance the compound’s pharmacokinetic properties compared to larger cyclic ethers?

  • Methodological Answer :
  • Metabolic Stability : The oxetane’s small ring size reduces susceptibility to cytochrome P450 oxidation. Conduct in vitro microsomal stability assays to compare half-lives with tetrahydrofuran (THF) analogs .
  • Solubility : The oxetane’s polarity improves aqueous solubility. Measure logP values via shake-flask or HPLC methods to quantify lipophilicity .

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